Anomalous Scattering: Iodine vs. Bromine
7-Iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one contains a covalently bound iodine atom at the 7-position, providing a strong anomalous scattering signal (f'' at Cu Kα ≈ 6.8 e⁻) that is markedly greater than the bromine analog (f'' ≈ 1.3 e⁻) or the non-halogenated parent scaffold [1]. This property enables experimental phasing of macromolecular structures at lower occupancy or with smaller crystals compared to brominated derivatives. The heavy atom is situated on a rigid, planar tricyclic system with zero rotatable bonds, which minimizes conformational disorder and enhances the interpretability of anomalous difference maps [1].
| Evidence Dimension | Anomalous scattering factor (f'') for experimental phasing |
|---|---|
| Target Compound Data | f'' ≈ 6.8 e⁻ (iodine, Cu Kα) |
| Comparator Or Baseline | Brominated analog: f'' ≈ 1.3 e⁻; Non-halogenated: f'' ≈ 0 e⁻ |
| Quantified Difference | Iodine f'' is approximately 5.2× greater than bromine |
| Conditions | Theoretical anomalous scattering coefficients for Cu Kα radiation (λ = 1.5418 Å) |
Why This Matters
The enhanced anomalous signal enables experimental phasing of challenging protein-ligand complexes where brominated derivatives fail, directly impacting the feasibility of structure-based drug design campaigns.
- [1] Chem960. Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-7-iodo- (CAS 61938-66-7) Structural Data. https://m.chem960.com/cas/61938667/ (accessed 2026). View Source
